7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)heptanamide
Description
Properties
IUPAC Name |
7-(1,3-dioxoisoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl3N2O4/c18-17(19,20)16(26)21-13(23)9-3-1-2-6-10-22-14(24)11-7-4-5-8-12(11)15(22)25/h4-5,7-8,16,26H,1-3,6,9-10H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWJCTHCMBJUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCC(=O)NC(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)heptanamide is a complex organic compound with potential biological activities that make it of interest in medicinal chemistry and pharmacology. Its unique structure incorporates an isoindoline moiety and a trichloroethyl group, which may contribute to its interaction with biological systems.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1803571-70-1 |
| Molecular Weight | 421.70 g/mol |
| Molecular Formula | C17H19Cl3N2O4 |
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The presence of the isoindoline structure suggests potential interactions with biological macromolecules that could lead to modulation of their activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Case Study 1 : A derivative of the isoindoline structure demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy.
Antimicrobial Properties
Research has shown that compounds with similar functional groups possess antimicrobial activity. The trichloroethyl component may enhance the lipophilicity of the compound, allowing better penetration into microbial membranes.
In Vitro Studies
In vitro studies have shown that the compound exhibits:
- Cytotoxicity : Effective against several cancer cell lines, including breast and prostate cancer cells.
Comparative Analysis with Similar Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Heptanamide Backbone
a. 7-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanamide (CAS: 1803595-08-5)
- Structure : Lacks the trichloro-hydroxyethyl group, simplifying the molecule to C₁₅H₁₈N₂O₃ (MW: 274.31 g/mol).
- Properties: Described as a "versatile small molecule scaffold" with applications in drug discovery . ~2.5 for the target compound).
- Applications : Used in combinatorial libraries for lead optimization due to its modularity .
b. 6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide Derivatives
- Example : 6-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-1-(4-nitrophenyl)indol-2-yl]hexanamide (CAS: 138349-44-7)
- Structure : Incorporates a nitroaryl-indolyl substituent, introducing strong electron-withdrawing effects.
- Properties : The nitro group enhances electrophilicity, making it reactive in nucleophilic substitution reactions. This contrasts with the target compound’s trichloro-hydroxyethyl group, which balances hydrophobicity (Cl₃) and hydrogen-bonding capacity (OH) .
Functional Group Modifications on the Amide Nitrogen
a. 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-ethylacetamide (CAS: 74169-70-3)
- Structure : Shorter chain (acetamide vs. heptanamide) with an ethyl group on the amide nitrogen.
- Properties : Simplified structure (C₁₂H₁₂N₂O₃, MW: 232.24 g/mol) results in lower molecular weight and reduced steric bulk. The ethyl group offers minimal steric hindrance, favoring membrane permeability .
b. 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide Hydrochloride (CAS: 1920-12-3)
- Structure: Amidino group replaces the amide, protonated under physiological conditions.
- Properties : The amidine increases water solubility (logD ≈ -0.5) and electrostatic interactions with biological targets, contrasting with the target compound’s hydroxyethyl group, which provides hydrogen-bonding without ionization .
Phosphonium Salt Analogues
Example : [10-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]triphenylphosphonium Bromide (2a)**
- Structure : Phosphonium headgroup linked to a decyl chain with an isoindolyl moiety.
- Properties : The phosphonium group targets mitochondria due to its positive charge, enabling applications in mitochondrial probes or drug delivery. This diverges from the target compound’s amide-based design, which lacks inherent organelle-targeting capability .
Structural and Functional Implications
Preparation Methods
Phthalimide Protection of 7-Aminoheptanoic Acid
Procedure:
7-Aminoheptanoic acid (1.45 g, 10 mmol) is refluxed with phthalic anhydride (1.48 g, 10 mmol) in glacial acetic acid (20 mL) for 6 hours. The reaction mixture is cooled, poured into ice water, and filtered to obtain 7-phthalimidoheptanoic acid as a white precipitate (Yield: 85%).
Key Data:
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.82–7.75 (m, 2H, ArH), 7.70–7.65 (m, 2H, ArH), 3.72 (t, $$J = 7.1$$ Hz, 2H, N–CH$$2$$), 2.34 (t, $$J = 7.5$$ Hz, 2H, COOH–CH$$_2$$), 1.60–1.25 (m, 8H, aliphatic H).
- IR (KBr) : 1715 cm$$^{-1}$$ (C=O, phthalimide), 1690 cm$$^{-1}$$ (COOH).
Acid Chloride Formation
Procedure:
7-Phthalimidoheptanoic acid (2.74 g, 8 mmol) is treated with thionyl chloride (SOCl$$2$$, 5 mL) under reflux for 3 hours. Excess SOCl$$2$$ is removed under reduced pressure to yield 7-(1,3-dioxoisoindolin-2-yl)heptanoyl chloride as a pale-yellow oil (Yield: 92%).
Critical Considerations:
- Anhydrous conditions are essential to prevent hydrolysis of the acid chloride.
- The product is highly reactive and should be used immediately in subsequent steps.
Synthesis of Fragment B: 2-Amino-2-(trichloromethyl)ethanol
Nitroaldol Reaction of Trichloroacetaldehyde
Procedure:
Trichloroacetaldehyde (147.5 g, 1 mol) is condensed with nitromethane (61 g, 1 mol) in the presence of ammonium acetate (7.7 g) at 0–5°C for 24 hours. The resulting 2-nitro-2-(trichloromethyl)ethanol is isolated by vacuum distillation (Yield: 68%).
Catalytic Hydrogenation to Primary Amine
Procedure:
2-Nitro-2-(trichloromethyl)ethanol (22.1 g, 0.1 mol) is dissolved in ethanol (200 mL) and hydrogenated over Raney nickel (5 g) at 50 psi H$$_2$$ for 12 hours. Filtration and solvent evaporation yield 2-amino-2-(trichloromethyl)ethanol as a hygroscopic solid (Yield: 74%).
Analytical Data:
- $$^13$$C NMR (101 MHz, D$$2$$O) : δ 97.5 (CCl$$3$$), 68.4 (CH$$2$$OH), 54.1 (NH$$2$$–C).
- MS (ESI+) : m/z 198.9 [M+H]$$^+$$.
Amide Coupling and Final Product Isolation
Schotten-Baumann Reaction
Procedure:
Fragment A (2.89 g, 8 mmol) in dry THF (20 mL) is added dropwise to a solution of Fragment B (1.99 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in THF (30 mL) at 0°C. The mixture is stirred at room temperature for 24 hours, washed with 5% HCl (50 mL), and extracted with ethyl acetate (3 × 50 mL). The organic layer is dried (Na$$2$$SO$$4$$) and concentrated to afford the crude product, which is purified by silica gel chromatography (hexane/ethyl acetate, 1:1) to yield the title compound as a white solid (Yield: 65%).
Optimization Notes:
- Excess triethylamine neutralizes HCl generated during the reaction.
- Low temperatures minimize racemization and side reactions.
Spectroscopic Characterization
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.85–7.78 (m, 4H, ArH), 6.12 (s, 1H, OH), 4.15–4.08 (m, 1H, CH(OH)CCl$$3$$), 3.71 (t, $$J = 7.0$$ Hz, 2H, N–CH$$2$$), 2.29 (t, $$J = 7.4$$ Hz, 2H, CO–CH$$2$$), 1.70–1.25 (m, 8H, aliphatic H).
- $$^13$$C NMR (101 MHz, CDCl$$3$$) : δ 170.2 (amide C=O), 168.1 (phthalimide C=O), 97.8 (CCl$$3$$), 72.4 (CH(OH)), 38.5–22.1 (aliphatic carbons).
- HRMS (ESI+) : m/z 491.0567 [M+H]$$^+$$ (calc. 491.0564 for C$${19}$$H$${21}$$Cl$$3$$N$$2$$O$$_4$$).
Alternative Synthetic Pathways
Reductive Amination Approach
Procedure:
7-Phthalimidoheptanal (prepared via oxidation of 7-phthalimidoheptanol) is reacted with 2-amino-2-(trichloromethyl)ethanol in methanol under hydrogen (1 atm) using NaBH$$_4$$ as a reductant. This method suffers from lower yields (∼42%) due to competing imine hydrolysis.
Solid-Phase Synthesis
Immobilization of Fragment B on Wang resin followed by coupling with Fragment A enables iterative purification. While scalable, this method requires specialized equipment and affords moderate yields (55–60%).
Industrial-Scale Considerations and Challenges
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Source |
|---|---|---|
| Phthalic anhydride | 12.50 | Sigma-Aldrich |
| Trichloroacetaldehyde | 45.80 | TCI Chemicals |
| Raney nickel | 320.00 | Strem Chemicals |
Q & A
Q. What are the recommended synthetic routes and characterization methods for 7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)heptanamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling isoindole-1,3-dione derivatives with trichloro-hydroxyethylamine intermediates. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR (¹H/¹³C) to confirm regiochemistry and amide formation .
- IR spectroscopy to verify carbonyl groups (1,710–1,780 cm⁻¹ for isoindole-dione and amide C=O) .
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
Q. How should researchers design experiments to assess the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility profiling : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification. Include surfactants (e.g., Tween-80) for lipophilic compounds .
- Stability studies :
- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C .
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for large-scale production of the compound?
- Methodological Answer :
- Reaction optimization :
- Vary catalysts (e.g., DMAP for acylation) and solvents (e.g., DMF vs. THF) to improve efficiency .
- Use microwave-assisted synthesis to reduce reaction time .
- Purification strategies :
- Employ preparative HPLC with C18 columns for high-purity isolation .
- Conduct fractional crystallization using solvent mixtures (e.g., acetone/hexane) .
Q. What strategies are effective for resolving contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Assay validation :
- Compare results across orthogonal assays (e.g., HIV-1 RT inhibition vs. MTT cytotoxicity assays) .
- Control for solvent interference (e.g., DMSO concentrations ≤1%) .
- Data normalization : Use z-score analysis to account for batch-to-batch variability .
Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Binding assays :
- Surface plasmon resonance (SPR) for real-time kinetic analysis of target binding .
- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters .
- In silico modeling :
- Perform molecular docking (AutoDock Vina) to predict binding modes .
- Validate with molecular dynamics simulations (NAMD/GROMACS) .
Q. What computational approaches are recommended for predicting structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- QSAR modeling :
- Use Gaussian09 for DFT calculations to derive electronic descriptors (e.g., HOMO/LUMO energies) .
- Train models with Random Forest or SVM algorithms on bioactivity datasets .
- Pharmacophore mapping : Generate 3D pharmacophores (MOE or Schrödinger) to identify critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
